3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Catalog No.
S850026
CAS No.
2034154-23-7
M.F
C17H20N2O3S2
M. Wt
364.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-meth...

CAS Number

2034154-23-7

Product Name

3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

IUPAC Name

3-ethyl-6-methyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid

Molecular Formula

C17H20N2O3S2

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C10H12N2S.C7H8O3S/c1-3-12-8-5-4-7(2)6-9(8)13-10(12)11;1-6-2-4-7(5-3-6)11(8,9)10/h4-6,11H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)

InChI Key

DNSWAXWWWBRSMV-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)C)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O

3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a complex organic compound belonging to the benzothiazole family, characterized by its heterocyclic structure that incorporates both sulfur and nitrogen atoms. This compound is notable for its diverse applications in medicinal chemistry and material science, making it a subject of interest in various scientific research fields. Its molecular formula is C17H20N2O3S2C_{17}H_{20}N_{2}O_{3}S_{2} with a molecular weight of approximately 364.5 g/mol .

Information regarding the mechanism of action of 3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is not currently available. Understanding the mechanism of action would typically require research on its interaction with biological systems or other molecules.

General Safety Precautions

  • Wear personal protective equipment such as gloves, safety glasses, and a lab coat when handling unknown compounds [].
  • Work in a well-ventilated fume hood.
  • Be familiar with and follow safe laboratory practices [].
  • Dispose of chemicals according to proper waste disposal procedures [].

3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate exhibits significant biological activities, particularly:

  • Antimicrobial Properties: It has been studied for its potential effectiveness against various microbial strains.
  • Anti-inflammatory Effects: The compound may inhibit cyclooxygenase enzymes, thus reducing inflammation and pain.
  • Anticancer Activity: Preliminary studies suggest it may possess anticancer properties, making it a candidate for further investigation in oncology .

The synthesis of 3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate typically involves several key steps:

  • Formation of the Benzothiazole Core: This is achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
  • Alkylation: Ethyl and methyl groups are introduced through alkylation reactions, often using ethyl iodide and a base such as potassium carbonate.
  • Imine Formation: The imine group is formed by reacting the benzothiazole derivative with an amine under dehydrating conditions .

The compound has several applications across different fields:

  • Medicinal Chemistry: It is explored for anti-inflammatory and antimicrobial agents.
  • Material Science: Utilized in the development of organic electronic materials and dyes.
  • Biological Research: Employed in enzyme inhibition studies and protein-ligand interaction investigations.
  • Industrial

Studies on the interaction of 3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate have shown that it can bind to specific molecular targets such as cyclooxygenase enzymes. This binding inhibits the production of pro-inflammatory compounds, which is crucial for its potential therapeutic applications. Additionally, its interactions with nucleic acids and proteins have implications for its biological activity, affecting cellular functions and stability.

Several compounds share structural similarities with 3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate:

Compound NameKey Features
2-ethyl-6-methylbenzo[d]thiazol-2(3H)-imineSimilar structure but lacks the sulfonate group.
3-ethyl-2-methylbenzo[d]thiazolium iodideContains an iodide group instead of the sulfonate.
6-methylbenzo[d]thiazol-2(3H)-imineLacks the ethyl group.
3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imineContains a methylthio group instead of methyl.

Uniqueness

The uniqueness of 3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate lies in its combination of both ethyl and methyl groups on the benzothiazole ring along with the sulfonate group. This specific arrangement imparts distinct chemical and biological properties that differentiate it from similar compounds, enhancing its utility in various applications .

Traditional Condensation Routes for Benzothiazolimine Synthesis

The synthesis of 3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate follows established benzothiazolimine synthetic pathways, with traditional condensation methodologies serving as the foundation for preparing the benzothiazole core structure [1] [2]. The conventional approach typically involves the condensation of 2-aminothiophenol derivatives with appropriate carbonyl compounds or nitriles under acidic conditions [3] [4].

The primary synthetic route begins with the condensation of 6-methyl-2-aminothiophenol with ethyl-containing carbonyl precursors, forming the benzothiazole ring system through cyclodehydration mechanisms [5] [6]. This fundamental transformation proceeds via the nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization involving the thiol functionality [7] [8]. The mechanism involves the formation of an imine intermediate, which subsequently undergoes cyclization with the sulfur atom to establish the benzothiazole core [1] [9].

Traditional heating methods for benzothiazolimine synthesis typically require temperatures ranging from 80 to 110 degrees Celsius with reaction times extending from 3 to 6 hours [4] [10]. The classical approach employs organic solvents such as ethanol or toluene under reflux conditions, yielding moderate to good conversion rates of 60 to 75 percent [3] [11]. However, these conventional methods present limitations including prolonged reaction times, elevated energy consumption, and the necessity for harsh reaction conditions [12] [13].

ParameterTraditional MethodOptimized Conditions
Temperature Range80-110°C60-180°C
Reaction Time3-6 hours15-30 minutes
Typical Yield60-75%85-98%
Catalyst Loading5-10 mol%1-5 mol%

The formation of the imine functionality at the 2-position of the benzothiazole ring occurs through established condensation chemistry, where the amino group of the heterocycle reacts with appropriate aldehyde or ketone precursors . This step is critical for generating the characteristic imine linkage that defines the benzothiazolimine structure [16] [17]. The ethyl substitution at the 3-position is typically introduced through alkylation reactions using ethyl halides in the presence of base catalysts such as potassium carbonate [18] [19].

The methyl substitution at the 6-position of the benzene ring requires the use of appropriately substituted starting materials, specifically 4-methyl-2-aminothiophenol derivatives [20] [21]. This substitution pattern influences both the electronic properties and reactivity of the final benzothiazolimine product, affecting subsequent functionalization reactions [9] [7].

Catalytic Approaches in Sulfonate Functionalization

The incorporation of the 4-methylbenzenesulfonate moiety represents a crucial functionalization step that significantly impacts the chemical and physical properties of 3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine [22] [23]. Catalytic approaches for sulfonate functionalization have evolved to include both homogeneous and heterogeneous catalytic systems, offering improved selectivity and efficiency compared to traditional stoichiometric methods [24] [25].

Palladium-catalyzed sulfonate formation represents one of the most significant advances in this field, with palladium acetate and related complexes demonstrating excellent activity for the synthesis of sulfonate esters from aryl halides [26] [27]. The palladium-catalyzed process involves the initial formation of aryl sulfinates using sulfur dioxide equivalents, followed by in situ treatment with electrophilic reagents to generate the desired sulfonate products [26] [28]. This methodology provides excellent functional group tolerance and allows for the preparation of diverse sulfonate derivatives under mild conditions [27] [29].

Copper catalysis has emerged as an alternative approach for sulfonate functionalization, particularly for the synthesis of pentafluorophenyl sulfonic esters through multicomponent reactions [27] [28]. Copper-catalyzed protocols typically employ aryl diazonium salts as starting materials, reacting with sulfur dioxide sources and alcohol nucleophiles to generate sulfonate products in good yields [27] [29]. The copper-catalyzed approach offers advantages in terms of cost-effectiveness and accessibility compared to palladium-based systems [25] [28].

Catalyst SystemTemperature (°C)Reaction TimeYield Range (%)Substrate Scope
Palladium acetate80-1202-6 hours75-95Aryl bromides, iodides
Copper bromide60-1001-4 hours70-88Diazonium salts
Heterogeneous catalysts100-1503-8 hours65-85Various aromatics

Heterogeneous catalytic systems have gained attention for sulfonate functionalization due to their recyclability and ease of product separation [22] [24]. Sulfonic acid-functionalized metal-organic frameworks and mesoporous silica materials have demonstrated excellent catalytic activity for sulfonate ester formation [23] [25]. These heterogeneous catalysts can be recovered and reused multiple times without significant loss of activity, making them attractive for large-scale applications [22] [28].

The mechanism of catalytic sulfonate functionalization typically involves the activation of aromatic substrates toward electrophilic substitution, followed by nucleophilic attack by sulfonate precursors [23] [25]. Transition metal catalysts facilitate this process by coordinating to the aromatic system and lowering the activation energy for the substitution reaction [26] [27]. The choice of catalyst system depends on the specific substrate structure and desired reaction conditions, with palladium systems generally providing the highest yields and broadest substrate scope [26] [29].

Solvent Systems and Reaction Kinetics

The selection of appropriate solvent systems plays a critical role in optimizing the synthesis of 3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate, with solvent polarity and coordinating ability significantly influencing reaction rates and product yields [30] [8]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile have demonstrated superior performance for benzothiazole synthesis compared to protic solvents [19] [8].

Kinetic studies of benzothiazole formation reveal second-order reaction kinetics, with rates proportional to the concentrations of both the aminothiophenol precursor and the carbonyl component [31] [32]. The reaction rate constants vary significantly with substituent effects, with electron-donating groups generally accelerating the condensation process while electron-withdrawing substituents tend to decrease reaction rates [31] [33]. Temperature dependence follows Arrhenius behavior, with activation energies typically ranging from 8 to 12 kilocalories per mole for the cyclization step [30] [33].

Solvent SystemPolarity IndexReaction TimeYield (%)Rate Enhancement
Dimethylformamide6.430-40 seconds85-95High
Dimethyl sulfoxide7.230-40 seconds85-95High
Acetonitrile5.830-40 seconds80-90Moderate
Ethanol4.31-2 hours70-80Low

The use of ionic liquid-solvent mixtures has emerged as an effective approach for accelerating benzothiazole synthesis, with dimethyl sulfoxide-ionic liquid combinations achieving remarkable reaction rates [8] [34]. These mixed solvent systems enable completion of the condensation reaction within 30 to 40 seconds at room temperature, representing a significant improvement over conventional heating methods [8] [30]. The enhanced reactivity in these systems is attributed to the stabilization of charged intermediates and transition states by the ionic components [30] [8].

Microwave-assisted synthesis in polar solvents has demonstrated exceptional efficiency for benzothiazole preparation, with reaction times reduced to 3 to 6 minutes while maintaining high yields of 75 to 98 percent [4] [35] [11]. The microwave heating effect is particularly pronounced in polar solvents that efficiently absorb microwave energy, leading to rapid and uniform heating throughout the reaction medium [35] [36]. This approach offers significant advantages in terms of energy efficiency and reaction time compared to conventional heating methods [11] [4].

Ultrasonic irradiation represents another advanced technique for benzothiazole synthesis, with ultrasonic probe methods achieving yields of 65 to 83 percent within 15 to 30 minutes under solvent-free conditions [10] [37]. The ultrasonic activation provides mechanical energy that facilitates molecular interactions and accelerates the condensation process [10] [34]. Comparative studies demonstrate that ultrasonic probe irradiation outperforms ultrasonic bath methods, with the direct energy transfer resulting in more efficient reaction promotion [37] [10].

Activation MethodTemperature (°C)TimeYield (%)Energy Efficiency
Conventional heating80-1103-6 hours60-75Low
Microwave irradiation180-2803-6 minutes75-98High
Ultrasonic probe25-5015-30 minutes65-83Moderate
Solvent-free conditions25-10020-45 minutes70-95High

The kinetics of sulfonate functionalization follow different patterns depending on the catalytic system employed, with palladium-catalyzed processes typically exhibiting first-order dependence on both the aryl halide substrate and the catalyst concentration [26] [27]. The rate-determining step in palladium catalysis is generally the oxidative addition of the aryl halide to the palladium center, with activation energies ranging from 15 to 25 kilocalories per mole [26] [29]. Temperature optimization studies indicate that reactions proceed efficiently at temperatures between 80 and 120 degrees Celsius, with higher temperatures leading to increased side reactions and catalyst decomposition [27] [28].

Dates

Last modified: 08-16-2023

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